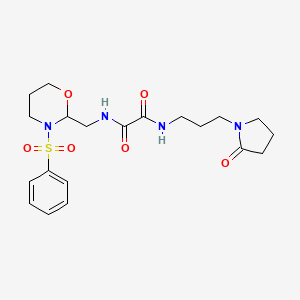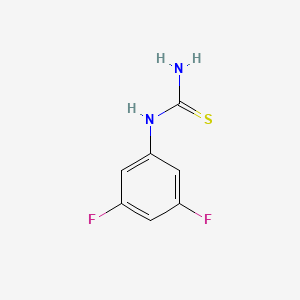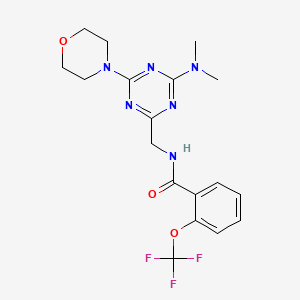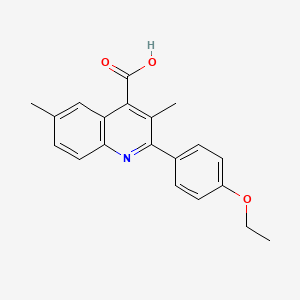
2-(4-Ethoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid
カタログ番号 B2429671
CAS番号:
438218-83-8
分子量: 321.376
InChIキー: YEQVVQBIWXRIIT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic compounds like “2-(4-Ethoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid” often involves multiple steps and various chemical reactions . For instance, the synthesis of related compounds often involves reactions such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach . These classical synthesis protocols are used for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of “2-(4-Ethoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid” can be analyzed using various spectroscopic techniques such as Fourier Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HRMS) . These techniques can provide detailed information about the molecular structure and functional groups present in the compound .Chemical Reactions Analysis
The chemical reactions involving “2-(4-Ethoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid” can be complex and diverse . For example, transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Ethoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid” can be analyzed using various techniques. For instance, the melting and boiling points, density, solubility, physical state, color, flavor, and aroma can be determined . The diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .科学的研究の応用
Antibacterial and Antifungal Properties
- Research indicates that derivatives of quinoline carboxylic acids, similar to 2-(4-Ethoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid, exhibit antibacterial and antifungal properties. For instance, the study by Corelli et al. (1983) discussed the synthesis and antibacterial activities of 4-hydroxyquinoline-3-carboxylic acid and its analogs, which showed promising antibacterial potential (Corelli et al., 1983).
Synthesis and Properties of Complexes
- A study by Lei et al. (2014) demonstrated the synthesis of carboxyl-functionalized 2-phenylquinoline derivatives and their reactions with Cd(CH3COO)2, forming new cadmium complexes. These complexes were characterized for their fluorescent behavior and antibacterial activities (Lei et al., 2014).
Chemical Synthesis and Structural Analysis
- The research by Ukrainets et al. (2006) focused on the simple synthesis of esters of 4-halo-substituted 2-oxo-1,2-dihydroquinoline-3-carboxylic acids, which is relevant to understanding the chemical properties and potential applications of 2-(4-Ethoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid (Ukrainets et al., 2006).
Applications in Drug Development
- A study by Horchler et al. (2007) described the synthesis of novel quinoline and quinoline-2-carboxylic acid amides, which are structurally related to 2-(4-Ethoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid. These compounds were identified as potent antagonists, which highlights the potential of quinoline derivatives in drug discovery (Horchler et al., 2007).
Antiallergy Agents
- Althuis et al. (1980) developed a series of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives with significant antiallergy activity, showcasing another potential medical application of quinoline derivatives (Althuis et al., 1980).
Isolation from Natural Sources
- Starratt and Caveney (1996) isolated a new quinoline-2-carboxylic acid from Ephedra species, indicating the presence of similar compounds in nature and their potential for various applications (Starratt & Caveney, 1996).
Photolabile Protecting Groups
- Fedoryak and Dore (2002) discussed the synthesis and photochemistry of a photolabile protecting group for carboxylic acids based on hydroxyquinoline, which can be related to the study of 2-(4-Ethoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid in similar applications (Fedoryak & Dore, 2002).
特性
IUPAC Name |
2-(4-ethoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-4-24-15-8-6-14(7-9-15)19-13(3)18(20(22)23)16-11-12(2)5-10-17(16)21-19/h5-11H,4H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQVVQBIWXRIIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![8-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)-3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2429589.png)
![5-[3-(Trifluoromethyl)phenoxy]-1,2,3-thiadiazole](/img/structure/B2429590.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2429591.png)
![N-(3-fluoro-4-methylphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2429594.png)
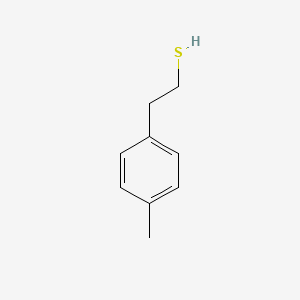
![[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B2429598.png)
![Ethyl 5-(3,5-dimethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2429599.png)
![2-((4-Bromophenyl)sulfonyl)-1-(4-chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2429603.png)
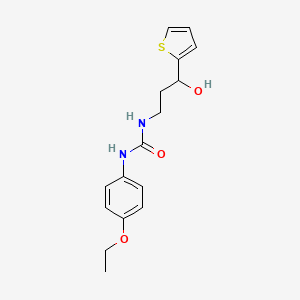
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2429606.png)
![N-(3-fluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2429607.png)
